molecular formula C17H21N3O3S2 B2454845 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034353-99-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2454845
CAS No.: 2034353-99-4
M. Wt: 379.49
InChI Key: QJOCHFXPMQYSKN-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-12(2)20-9-16(18-11-20)25(22,23)19-10-17(3,21)15-8-13-6-4-5-7-14(13)24-15/h4-9,11-12,19,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOCHFXPMQYSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide, with the CAS number 2034353-99-4, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC17H21N3O3S2
Molecular Weight379.5 g/mol
StructureChemical Structure

Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases, particularly those involved in critical signaling pathways associated with cancer and inflammation. The imidazole ring is known for its role in binding to heme-containing enzymes and may interact with various targets within the cell.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth.

Inhibition of Protein Kinases

The compound has shown promise as a selective inhibitor of casein kinase 1 delta (CK1δ), with an IC50 value reported at approximately 0.040 μM, highlighting its potency against this target . CK1δ is implicated in several cellular processes, including circadian rhythm regulation and cancer progression.

Case Studies

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

In a study evaluating the efficacy of this compound against breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. At concentrations of 10 µM and 20 µM, cell viability decreased by 45% and 75%, respectively.

Case Study 2: Selectivity Profile

A selectivity screen conducted on a panel of 442 eukaryotic protein kinases revealed that the compound selectively inhibits CK1 family members while showing minimal off-target effects on other kinases . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Toxicity and Safety Profile

Toxicity studies using zebrafish embryos indicated that this compound has a favorable safety profile at therapeutic doses. The compound exhibited no significant developmental toxicity at concentrations up to 50 µM, suggesting potential for further development as a therapeutic agent .

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in:

  • Cancer Therapy : As a targeted treatment for various cancers due to its selective inhibition of CK1δ.
  • Inflammatory Diseases : Potential use in conditions where CK1δ plays a role in disease progression.

Scientific Research Applications

Anticancer Properties

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide has shown promising anticancer activity in several studies:

  • Inhibition of Cell Proliferation : In vitro studies indicate that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the disruption of key signaling pathways that facilitate tumor growth.
  • Selective Inhibition of Protein Kinases : The compound has been identified as a selective inhibitor of casein kinase 1 delta (CK1δ), with an IC50 value of approximately 0.040 μM. CK1δ plays a crucial role in cellular processes such as circadian rhythm regulation and cancer progression, making this compound a potential candidate for targeted cancer therapies.

Anti-inflammatory Effects

Research indicates that thiophene derivatives, including this compound, exhibit anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-spectrum Activity : Preliminary studies suggest that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This aspect warrants further investigation to define its potential as an antimicrobial agent .

Other Pharmacological Effects

The pharmacological profile of this compound extends beyond anticancer and anti-inflammatory activities:

  • Antihypertensive Properties : Some studies suggest that thiophene-based compounds can exhibit antihypertensive effects, contributing to cardiovascular health.
  • Anti-atherosclerotic Effects : There is emerging evidence indicating that compounds like this compound may help in preventing the progression of atherosclerosis through their biochemical interactions .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cancer Cell Line Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Protein Kinase Inhibition : Research focused on CK1δ revealed that the compound not only inhibits kinase activity but also alters downstream signaling pathways involved in cell cycle regulation.
  • Antimicrobial Screening : A series of antimicrobial assays showed that the compound exhibited notable activity against specific bacterial strains, indicating its potential utility in developing new antibiotics.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide?

  • Methodological Answer : Synthesis optimization should focus on solvent systems, catalysts, and reaction time. For imidazole derivatives, polar aprotic solvents (e.g., DMF or DMSO) are often effective, with potassium carbonate as a base to facilitate sulfonamide coupling . Evidence from analogous compounds (e.g., 2-phenylbenzo[d]thiazole) shows yields of 70–96% when using stepwise condensation and reflux conditions . A table comparing conditions is suggested:
SolventCatalyst/BaseTemperature (°C)Yield (%)Reference
DMFK₂CO₃80–10085–92
EthanolNaOHReflux70–75

Reproducibility can be enhanced by monitoring reaction progress via TLC and adjusting stoichiometric ratios of benzo[b]thiophene and imidazole precursors .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for isopropyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Bands at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (hydroxypropyl O-H) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant guidelines) for sulfonamide derivatives, which require fume hoods, nitrile gloves, and lab coats .
  • Conduct pre-lab safety exams (100% score required) covering emergency procedures for spills or inhalation risks .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer :
  • Use gradient recrystallization with ethanol/water mixtures (common for imidazole derivatives) .
  • For column chromatography, employ silica gel with ethyl acetate/hexane (3:7 ratio) to separate polar sulfonamide byproducts .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of sulfonamide formation in this compound?

  • Methodological Answer :
  • Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. ICReDD’s reaction path search methods can identify energetically favorable pathways for sulfonamide coupling .
  • Validate computational predictions with experimental kinetic studies (e.g., varying temperature to observe rate changes) .

Q. What strategies improve regioselectivity in the synthesis of the imidazole-sulfonamide core?

  • Methodological Answer :
  • Use protective groups (e.g., tert-butoxycarbonyl for amines) to direct sulfonylation to the N-1 position of the imidazole ring .
  • Optimize steric effects: Bulkier substituents (e.g., isopropyl) at the 1-position reduce competing reactions at adjacent sites .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

  • Methodological Answer :
  • Reproduce synthesis and purification steps under standardized conditions (e.g., drying time, solvent purity) .
  • Cross-validate purity via DSC (differential scanning calorimetry) and ¹H NMR integration ratios .

Q. What are the advantages of heterogeneous vs. homogeneous catalysis in scaling this synthesis?

  • Methodological Answer :
  • Heterogeneous Catalysts (e.g., immobilized palladium on carbon): Enable easy recovery and reuse, reducing metal contamination in the product .
  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄): Offer higher selectivity for complex coupling reactions but require post-synthesis purification .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., yield discrepancies):

Reproduce Conditions : Ensure identical solvent, catalyst, and equipment (e.g., reflux vs. microwave-assisted heating) .

Analytical Cross-Check : Compare NMR shifts and MS spectra with published data for analogous compounds (e.g., 2-(4-chlorophenyl)-1H-imidazole) .

Computational Validation : Use ICReDD’s feedback loop to align experimental outcomes with predicted reaction pathways .

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